REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][OH:5].[C:6]1(=[O:10])[O:9][CH2:8][CH2:7]1>>[Br:1][CH2:2][CH2:3][CH2:4][O:5][CH2:8][CH2:7][C:6]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
BrCCCO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1(CCO1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the excess 3-bromopropanol was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in dichloromethane (300 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 N sodium hydroxide (300 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (300 mL)
|
Type
|
WASH
|
Details
|
The organic layer was then washed with water (200 mL), brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCOCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |